1,3-Dimethyladamantan-5-carboxylic acid
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Overview
Description
1,3-Dimethyladamantan-5-carboxylic acid: is an organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of two methyl groups at the 1 and 3 positions and a carboxylic acid group at the 5 position on the adamantane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyladamantan-5-carboxylic acid can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce the carboxylic acid group.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyladamantan-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acid chlorides or other substituted derivatives.
Scientific Research Applications
1,3-Dimethyladamantan-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and stability.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyladamantan-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethyladamantan-5-carboxylic acid can be compared with other similar compounds in the adamantane family:
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)/t9?,11-,12+,13? |
InChI Key |
BSWOQWGHXZTDOO-QGVZIFMBSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C |
Origin of Product |
United States |
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